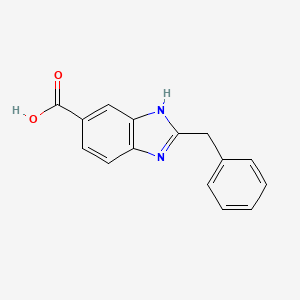

1,3-二氧杂-2-(吡啶-3-基甲基)异吲哚-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid often involves complex organocatalytic processes. For example, the enantioselective organocatalytic synthesis approach has been employed to rapidly produce spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing high enantiopurity and structural diversity. This method leverages asymmetric catalytic three-component 1,3-dipolar cycloadditions, yielding high yields under mild conditions and excellent stereoselectivities (Chen et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of chemical compounds. For compounds within the family of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid, X-ray diffraction and computational studies are commonly used. These studies facilitate the elucidation of complex structures and the prediction of chemical behavior, thereby aiding in the design of compounds with desired properties.

Chemical Reactions and Properties

The chemical reactivity of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid derivatives encompasses a variety of reactions, including redox-annulations and decarboxylative couplings. These reactions are instrumental in constructing complex molecular architectures. For instance, cyclic amines have been used in redox-annulations with α,β-unsaturated carbonyl compounds, highlighting the versatility of these compounds in synthetic chemistry (Kang et al., 2015).

科学研究应用

CDK2 Inhibitors

- Scientific Field: Medicinal Chemistry, Cancer Research .

- Application Summary: Compounds with structures similar to “1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid” have been used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results: The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Of these compounds, two showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

- Scientific Field: Organic Chemistry .

- Application Summary: The synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines has been discussed . These compounds are valuable in medicinal chemistry .

- Methods of Application: The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results: The article does not provide specific results or outcomes for this application .

Imidazole Containing Compounds

- Scientific Field: Medicinal Chemistry .

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

- Methods of Application: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- Results: This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) Methanone

- Scientific Field: Medicinal Chemistry .

- Application Summary: Compounds with structures similar to “1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid” have been used in the development of antimicrobial agents .

- Methods of Application: Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

- Results: The article does not provide specific results or outcomes for this application .

安全和危害

属性

IUPAC Name |

1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHXCNFVPMENIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355101 |

Source

|

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

CAS RN |

348125-25-7 |

Source

|

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)